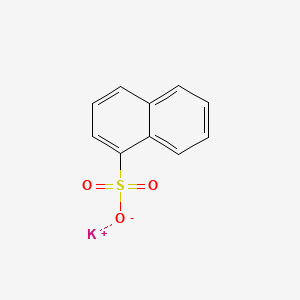

Potassium naphthalene-1-sulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.K/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHYRVRPSNAXGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191646 | |

| Record name | Potassium naphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38251-26-2 | |

| Record name | Potassium naphthalene-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038251262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium naphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NAPHTHALENE-1-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W268KGT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility of Potassium Naphthalene-1-Sulphonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium naphthalene-1-sulphonate in organic solvents. While quantitative data is scarce in publicly available literature, this document outlines the known qualitative solubility characteristics and furnishes a detailed experimental protocol for the precise determination of its solubility, catering to the needs of researchers and professionals in drug development and chemical sciences.

Introduction

This compound is an organic salt that finds applications in various chemical syntheses and as an intermediate in the production of dyes and other specialty chemicals. Its solubility is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. This guide addresses the solubility of this compound in organic solvents, a key consideration for its use in non-aqueous reaction media and for purification processes like recrystallization.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. The prevailing information is qualitative, consistently indicating that while the salt is highly soluble in water, it exhibits low to negligible solubility in most organic solvents. This characteristic is typical for ionic compounds, where the high lattice energy of the salt requires a solvent with a high dielectric constant and strong solvation capabilities to overcome it.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Rationale |

| Polar Protic Solvents | ||

| Alcohols (Methanol, Ethanol) | Low | The polar hydroxyl group can interact with the ions, but the non-polar hydrocarbon chain limits the overall solvating power for ionic salts. |

| Polar Aprotic Solvents | ||

| Acetone, Acetonitrile | Very Low | These solvents have moderate dielectric constants but lack the hydrogen-bonding capability to effectively solvate the potassium and sulphonate ions. |

| Dimethylformamide (DMF) | Low to Moderate | DMF has a higher dielectric constant and can better solvate cations, but the overall solubility is still limited compared to water. |

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | Similar to DMF, DMSO is a strong cation solvator, which may lead to slightly higher solubility compared to other organic solvents. |

| Non-Polar Solvents | ||

| Toluene, Hexane | Negligible | The non-polar nature of these solvents and their low dielectric constants make them extremely poor solvents for ionic salts like this compound. |

It is imperative for researchers to experimentally determine the solubility in the specific solvent system and temperature relevant to their application.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable and can be adapted to various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation: Add an excess amount of finely powdered this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this phase.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Filtration: Immediately pass the sample through a syringe filter (of a pore size sufficient to remove all solid particles, e.g., 0.45 µm) into a pre-weighed, dry vial. The filter and syringe should be of a material chemically resistant to the solvent.

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a drying oven at a temperature that is high enough to ensure complete solvent removal but low enough to prevent decomposition of the solute.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it again.

-

-

Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = (m_residue / (m_solution - m_residue)) * ρ_solvent * 100

Where:

-

m_residue is the mass of the solid residue after solvent evaporation.

-

m_solution is the mass of the filtered saturated solution.

-

ρ_solvent is the density of the solvent at the experimental temperature.

-

Conclusion

Thermal Decomposition of Potassium Naphthalene-1-Sulphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium naphthalene-1-sulphonate. The information is compiled from various analytical studies on aromatic sulphonates and related compounds, offering insights into the decomposition products, potential reaction mechanisms, and experimental methodologies for analysis. Due to the limited availability of data specifically for the pyrolysis of this compound, this guide synthesizes findings from closely related aromatic sulphonic acid salts to provide a robust predictive framework.

Executive Summary

The thermal decomposition of this compound is a complex process involving the cleavage of the carbon-sulphur bond and the subsequent breakdown of the naphthalene and sulphonate moieties. At elevated temperatures, the primary decomposition products are expected to include naphthalene, sulphur dioxide, and potassium-containing inorganic salts such as potassium sulphite and potassium sulphate. The exact product distribution is highly dependent on the temperature and atmospheric conditions of the pyrolysis. This guide outlines the expected decomposition products, proposes a general reaction pathway, and provides detailed experimental protocols for the analysis of this process.

Predicted Thermal Decomposition Products

Based on studies of related aromatic sulphonates, the thermal decomposition of this compound in an inert atmosphere is anticipated to yield a range of volatile organic compounds, sulphur-containing gases, and a solid inorganic residue. The following table summarizes the expected products and the temperature ranges at which they are likely to form.

| Temperature Range (°C) | Expected Volatile Products | Expected Solid Residue |

| 250 - 400 | Naphthalene, Sulphur Dioxide (SO₂) | This compound (unreacted), Intermediate Potassium Salts |

| 400 - 600 | Naphthalene, Sulphur Dioxide (SO₂), Carbon Disulphide (CS₂), Thiophene derivatives | Potassium Sulphite (K₂SO₃), Potassium Sulphate (K₂SO₄), Carbonaceous char |

| > 600 | Benzene, Styrene, and other fragmented aromatic hydrocarbons | Potassium Sulphide (K₂S), Increased Carbonaceous char |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through a series of steps initiated by the cleavage of the C-S bond. The following diagram illustrates a plausible reaction pathway.

Caption: Proposed reaction pathway for the thermal decomposition of this compound.

Experimental Protocols

The analysis of the thermal decomposition of this compound typically involves techniques that can separate and identify volatile products as they are generated at high temperatures. The following are detailed methodologies for key experiments.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for identifying the volatile organic products of thermal decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500°C, 600°C, 700°C) in an inert atmosphere (e.g., helium) within the pyrolysis unit.

-

Gas Chromatography (GC): The volatile decomposition products are swept into a GC column. A typical temperature program for the GC oven would be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 300°C.

-

Final hold: 5 minutes at 300°C.

-

-

Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into a mass spectrometer for identification based on their mass spectra.

Caption: Workflow for the analysis of thermal decomposition products using Py-GC-MS.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides quantitative information about mass loss as a function of temperature, coupled with the identification of the evolved gases.

Methodology:

-

Sample Preparation: A known mass of this compound (typically 5-10 mg) is placed in the TGA sample pan.

-

Thermogravimetric Analysis (TGA): The sample is heated at a constant rate (e.g., 10°C/minute) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored.

-

Evolved Gas Analysis (EGA): The gases produced during the decomposition are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectra of the evolved gases are collected continuously throughout the TGA run, allowing for the identification of functional groups and specific gaseous molecules (e.g., SO₂, CO₂, H₂O).

Caption: Workflow for the analysis of thermal decomposition using TGA-FTIR.

Data Summary

| Temperature (°C) | Major Organic Product | Major Gaseous Sulphur Product |

| ~350 - 500 | Naphthalene | Sulphur Dioxide (SO₂) |

| > 500 | Naphthalene, Fragmented Aromatics | Sulphur Dioxide (SO₂) |

Conclusion

The thermal decomposition of this compound is a predictable yet complex process that can be effectively studied using modern analytical techniques such as Py-GC-MS and TGA-FTIR. The primary decomposition pathway involves the cleavage of the C-S bond to yield naphthalene and the subsequent decomposition of the sulphonate group to form sulphur dioxide and stable potassium salts. For professionals in drug development, understanding these decomposition pathways and the temperatures at which they occur is crucial for assessing the thermal stability of drug candidates and formulations containing this and similar functional groups. Further research focusing on the quantitative analysis of the decomposition products of this compound would be beneficial for a more complete understanding of its thermal degradation profile.

Spectroscopic Profile of Potassium Naphthalene-1-sulphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and UV-Vis) for potassium naphthalene-1-sulphonate. The information is compiled from authenticated scientific sources and is intended to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its corresponding acid, 1-naphthalenesulfonic acid, in a deuterated polar solvent. The presence of the potassium counterion is expected to have a minimal effect on the chemical shifts of the naphthalene ring protons and carbons.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for the Naphthalene-1-sulphonate Anion

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | ~8.84 | d |

| H-5 | ~8.00 | d |

| H-4 | ~7.92 | d |

| H-6 | ~7.55 | t |

| H-3 | ~7.52 | t |

| H-7 | ~7.47 | t |

| H-2 | ~5.76 | d |

Data is referenced from the spectrum of 1-naphthalenesulfonic acid in DMSO-d6[1][2]. Chemical shifts are relative to a TMS standard.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for the Naphthalene-1-sulphonate Anion

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~146 |

| C-9 (bridgehead) | ~134 |

| C-5 | ~129 |

| C-8 | ~128 |

| C-10 (bridgehead) | ~128 |

| C-4 | ~127 |

| C-6 | ~126 |

| C-7 | ~125 |

| C-3 | ~124 |

| C-2 | ~124 |

Predicted chemical shifts based on available data for 1-naphthalenesulfonic acid and related derivatives. Actual values may vary slightly.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, 0.5-0.7 mL) in a 5 mm NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[4] Standard pulse sequences are used to obtain the spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

IR Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C ring stretch | Medium-Strong |

| ~1350 | Asymmetric S=O stretch (sulfonate) | Strong |

| ~1175 | Symmetric S=O stretch (sulfonate) | Strong |

| 1000-750 | S-O stretch (sulfonate) | Strong |

| 850-750 | C-H out-of-plane bend (aromatic) | Strong |

The characteristic strong absorption bands for the sulfonate group (S=O and S-O stretches) are key identifiers for this compound.[5][6]

Experimental Protocol for IR Spectroscopy

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the naphthalene ring system.

UV-Vis Data

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

| ~220-230 | Water or Ethanol | π → π |

| ~270-290 | Water or Ethanol | π → π |

The sulfonate group acts as an auxochrome, which can cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. The exact λmax values are dependent on the solvent used.[8][9]

Experimental Protocol for UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent, such as water or ethanol. The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU). The UV-Vis spectrum is then recorded using a double-beam spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm.[10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 1-Naphthalenesulfonic acid(85-47-2) 13C NMR [m.chemicalbook.com]

- 2. 1-Naphthalenesulfonic acid(85-47-2) 1H NMR [m.chemicalbook.com]

- 3. amt.copernicus.org [amt.copernicus.org]

- 4. rsc.org [rsc.org]

- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

Commercial Sources and Purity of Potassium Naphthalene-1-Sulphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of potassium naphthalene-1-sulphonate. It is designed to assist researchers, scientists, and drug development professionals in sourcing this chemical and in understanding and implementing methods for its purification and analysis.

Commercial Availability

This compound is available from a variety of chemical suppliers, though it is less common than its sodium salt counterpart. Suppliers range from large, international corporations to smaller, more specialized chemical providers. The availability and listed purity can vary, and for research and drug development purposes, it is crucial to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the material.

While a comprehensive list of all suppliers is beyond the scope of this guide, Table 1 provides a summary of representative commercial sources. It is important to note that the listed purity is often based on a typical batch and may not reflect the exact purity of the product you receive. Independent verification is always recommended.

Table 1: Representative Commercial Sources for Naphthalene Sulfonates

| Supplier | Product Name | CAS Number | Reported Purity/Grades |

| Sigma-Aldrich | POTASSIUM 4-METHYL-NAPHTHALENE-1-SULFONATE AldrichCPR | 6140-10-9 | Purity not specified; sold "as-is" for early discovery research.[1] |

| Thermo Fisher Scientific (Alfa Aesar) | Naphthalene-1-sulfonic acid sodium salt | 130-14-3 | 99% (dry wt.), water <2% (by HPLC)[2] |

| Chem Service | Potassium polymerized alkyl-naphthalene sulfonate | Not specified | ISO 9001 quality level.[3] |

| ChemicalBook | 1-Naphthalenesulfonic acid | 85-47-2 | Purity ranges from 70% to 99% from various Chinese suppliers.[4] |

| Tradekey | Sodium Naphthalene Sulphonate | 36290-04-7 | Purity of 92% to 95% from various Chinese manufacturers.[5] |

| Apollo Scientific | Potassium (1-naphthalene)trifluoroborate | 166328-07-0 | 98%[6] |

It is evident from the available data that obtaining high-purity this compound directly from commercial sources may require careful supplier selection and verification. Technical grade products, with purities around 70-85%, are more readily available.[7] For applications requiring high purity, in-house purification is often necessary.

Synthesis and Purification

For research and development applications that demand high purity, synthesis followed by rigorous purification is a common practice. The general route involves the sulfonation of naphthalene followed by conversion to the potassium salt and subsequent purification.

Synthesis of Naphthalene-1-Sulfonic Acid

The sulfonation of naphthalene can yield either the 1-sulfonic acid or the 2-sulfonic acid isomer depending on the reaction temperature. To favor the formation of the desired naphthalene-1-sulfonic acid, the reaction should be carried out at a lower temperature.[8]

Experimental Protocol: Synthesis of Naphthalene-1-Sulfonic Acid

-

In a well-ventilated fume hood, place 128 g (1.0 mol) of naphthalene in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Gently heat the flask until the naphthalene melts (melting point ~80 °C).

-

Begin stirring the molten naphthalene and slowly add 116.5 g (1.0 mol) of chlorosulfonic acid from the dropping funnel. Maintain the reaction temperature between 25 °C and 40 °C by using a water bath for cooling.[9]

-

After the addition is complete, continue stirring the mixture for a short period to ensure the reaction goes to completion.

-

The product, naphthalene-1-sulfonic acid, will precipitate out of the solution.

Conversion to this compound and Purification

The crude naphthalene-1-sulfonic acid can be converted to its potassium salt and purified by recrystallization.

Experimental Protocol: Conversion and Purification

-

The crude naphthalene-1-sulfonic acid is dissolved in a minimum amount of hot water.

-

A saturated solution of potassium chloride is added to the dissolved acid. This compound, being less soluble, will precipitate out.

-

The precipitate is collected by filtration.

-

For further purification, the this compound can be recrystallized from water or a water-ethanol mixture. Dissolve the salt in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. POTASSIUM 4-METHYL-NAPHTHALENE-1-SULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. thermofisher.com [thermofisher.com]

- 3. us.store.analytichem.com [us.store.analytichem.com]

- 4. 1-Naphthalenesulfonic acid suppliers & manufacturers in China [m.chemicalbook.com]

- 5. Naphthalene Sulphonate, Naphthalene Sulphonate Suppliers & Naphthalene Sulphonate Wholesalers At TradeKey.com Page 2 [tradekey.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalene - Wikipedia [en.wikipedia.org]

- 9. US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol - Google Patents [patents.google.com]

The Advent and Evolution of Naphthalene Sulfonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development and discovery of naphthalene sulfonates, from their early beginnings to their diverse modern applications. We will delve into the key scientific milestones, the evolution of manufacturing processes, and the quantitative data that underpins their utility in various fields. Detailed experimental protocols for pivotal synthesis methods are provided, alongside visualizations of the chemical pathways and logical progressions that have defined this important class of compounds.

A Century of Innovation: The Historical Trajectory of Naphthalene Sulfonates

The story of naphthalene sulfonates begins in the early 20th century, a period of rapid advancement in industrial chemistry. The initial discovery and subsequent development were driven by the burgeoning textile and leather industries' need for effective dispersing and tanning agents.

One of the earliest commercially significant products was a polynaphthalene sulfonate (PNS) developed in the 1930s by the German chemical conglomerate IG Farben.[1] This product, marketed under the trade name Tamol®, found immediate use as a crucial component in chrome tanning processes for leather and as a dispersant for dyes in textiles.[1] The technology was soon licensed and further developed in the United States by companies like Rohm and Haas, who began producing Tamol® in Philadelphia in the late 1930s.[1]

A significant turning point in the history of naphthalene sulfonates was their application in the production of synthetic rubber during World War II.[1] They served as essential secondary emulsifiers, stabilizing the rubber emulsion after the polymerization process was complete.[1] This critical role cemented their importance in the chemical industry.

Following the war, the applications of naphthalene sulfonates expanded dramatically. In the 1950s, a higher molecular weight version of PNS was developed that did not gel, opening up new markets.[1] A major breakthrough occurred in the 1960s when the Japanese company Kao Corporation pioneered the use of PNS as a water-reducing admixture, or superplasticizer, in concrete.[1] This innovation, marketed as Mighty 150, revolutionized the construction industry by enabling the production of high-strength, high-flowability concrete.[1]

The latter half of the 20th century saw a proliferation of naphthalene sulfonate manufacturers and a diversification of their applications, including use in agricultural formulations, oil field cementing, and as dispersants in various industrial processes.[1][2]

The Chemistry of Production: From Naphthalene to Naphthalene Sulfonates

The fundamental process for producing naphthalene sulfonates involves the sulfonation of naphthalene, followed by condensation with formaldehyde and subsequent neutralization.[3] The reaction conditions, particularly temperature, play a critical role in determining the structure and properties of the final product.

Sulfonation: The Critical First Step

The sulfonation of naphthalene is typically carried out using concentrated sulfuric acid. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.

-

Kinetic vs. Thermodynamic Control: At lower temperatures (around 80°C), the reaction is under kinetic control and predominantly yields naphthalene-1-sulfonic acid (the alpha-isomer). At higher temperatures (around 160°C), the reaction is under thermodynamic control, favoring the formation of the more stable naphthalene-2-sulfonic acid (the beta-isomer).[2]

Condensation and Neutralization

Following sulfonation, the resulting naphthalene sulfonic acid is condensed with formaldehyde. This step polymerizes the naphthalene sulfonate monomers, creating the larger polynaphthalene sulfonate molecules that are responsible for many of their useful properties. The final step is neutralization, typically with sodium hydroxide, to produce the sodium salt of the naphthalene sulfonate.[3]

Quantitative Performance Data

The efficacy of naphthalene sulfonates, particularly in their role as superplasticizers, is well-documented. The following tables summarize key performance data.

| Property | Typical Value | Reference |

| Water Reduction in Concrete | 15-25% | [4] |

| Compressive Strength Increase (28 days) | 20-60% | [4] |

| Slump Increase in Fresh Concrete | 100-150 mm | [5] |

| Recommended Dosage in Concrete | 0.3-1.5% by weight of cement | [5] |

Table 1: Performance of Naphthalene Sulfonate Superplasticizers in Concrete

| Property | Description |

| Appearance | Light brown to dark brown powder |

| Solubility | Readily soluble in water |

| pH (1% solution) | 7-9 |

| Solid Content | ≥ 92% |

| Chloride Ion Content | ≤ 0.5% |

Table 2: Typical Physical and Chemical Properties of Sodium Naphthalene Sulfonate Formaldehyde Condensate

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of naphthalene sulfonates, based on historical and modern laboratory practices.

Synthesis of Sodium Naphthalene-2-Sulfonate

This protocol describes the high-temperature sulfonation of naphthalene to produce the beta-isomer, followed by conversion to its sodium salt.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate

-

Sodium chloride

-

Distilled water

Procedure:

-

Sulfonation: In a fume hood, melt naphthalene in a reaction flask equipped with a stirrer and a thermometer. Heat the molten naphthalene to 160°C. Cautiously add concentrated sulfuric acid dropwise while maintaining the temperature at 160°C. Continue heating and stirring for 2 hours.[6]

-

Quenching: Carefully pour the hot reaction mixture into a beaker containing cold distilled water with stirring.

-

Neutralization: Slowly add sodium bicarbonate to the solution until the effervescence ceases, indicating that the excess sulfuric acid has been neutralized.

-

Salting Out: Heat the solution to boiling and add sodium chloride to precipitate the sodium naphthalene-2-sulfonate.

-

Isolation: Filter the hot solution to collect the precipitated product. Wash the product with a small amount of cold, saturated sodium chloride solution.

-

Drying: Dry the product in an oven at 100-110°C.

Synthesis of Sodium Naphthalene Sulfonate-Formaldehyde Condensate

This protocol outlines the polymerization of naphthalene sulfonate with formaldehyde.

Materials:

-

Naphthalene-2-sulfonic acid

-

Formaldehyde solution (37%)

-

Sodium hydroxide

-

Distilled water

Procedure:

-

Condensation: Dissolve naphthalene-2-sulfonic acid in water in a reaction flask. Add formaldehyde solution to the flask. Heat the mixture to 90-100°C and maintain this temperature for 4-6 hours with stirring.[7]

-

Neutralization: Cool the reaction mixture and neutralize it to a pH of 7-8 with a sodium hydroxide solution.

-

Drying (Optional): The resulting solution can be used directly, or it can be dried (e.g., by spray drying) to obtain a solid product.

Visualizing the Process and Logic

The following diagrams illustrate the key chemical transformations and the logical progression of the historical development of naphthalene sulfonates.

Caption: Manufacturing workflow for sodium naphthalene sulfonate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chinalignin.com [chinalignin.com]

- 4. vitchem.com [vitchem.com]

- 5. Naphthalene Sulfonate Superplasticizer | ACC [allcarbon.info]

- 6. US20060183879A1 - Process for producing a naphthalenesulfonate formaldehyde condensate - Google Patents [patents.google.com]

- 7. CN103012709A - Production method of sodium naphthalene sulfonate phenol condensation compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization Using Potassium Naphthalene-1-Sulphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing potassium naphthalene-1-sulphonate as a surfactant in emulsion polymerization. This document is intended for professionals in research, and drug development who are exploring the synthesis of polymeric nanoparticles for various applications, including drug delivery systems.

Introduction to this compound in Emulsion Polymerization

This compound is an anionic surfactant that can be employed as an emulsifier in emulsion polymerization processes. Its amphiphilic nature, arising from the hydrophobic naphthalene group and the hydrophilic sulfonate group, enables it to stabilize monomer droplets in an aqueous phase, facilitating the formation of polymer latexes. In the context of drug delivery, emulsion polymerization offers a versatile platform for the synthesis of polymer nanoparticles that can encapsulate therapeutic agents. The choice of surfactant is critical as it influences key properties of the resulting nanoparticles, such as particle size, stability, and, consequently, their performance as drug carriers.

Sulfonated naphthalene derivatives are recognized for their role as dispersing and stabilizing agents.[1] While specific data for this compound is not extensively available in public literature, its structural similarity to other alkyl naphthalene sulfonates suggests its utility in creating stable emulsions for polymerization.[2]

Key Performance Characteristics

The effectiveness of a surfactant in emulsion polymerization is determined by several key parameters. While specific quantitative data for this compound is limited, the following table summarizes typical characteristics of related naphthalene sulfonate surfactants. Researchers should consider this data as a starting point and perform specific measurements for this compound in their system.

| Parameter | Typical Value Range for Naphthalene Sulfonates | Significance in Emulsion Polymerization |

| Critical Micelle Concentration (CMC) | 0.8 - 10 mM (for sodium alkyl naphthalene sulfonates) | The concentration at which surfactant molecules self-assemble into micelles. Polymerization is often initiated within these micelles. A lower CMC can be advantageous. |

| Surface Tension at CMC | 30 - 40 mN/m | Indicates the surfactant's efficiency in reducing the interfacial tension between the monomer and water, which is crucial for droplet formation and stabilization. |

| Hydrophilic-Lipophilic Balance (HLB) | Varies based on alkyl chain length (typically in the range for O/W emulsifiers) | A measure of the degree to which the surfactant is hydrophilic or lipophilic. Determines the type of emulsion formed (oil-in-water or water-in-oil). |

| Aggregation Number | Varies | The number of surfactant molecules in a single micelle. This can influence the number and size of polymer particles formed. |

Note: The values presented are for related sodium alkyl naphthalene sulfonate compounds and should be experimentally verified for this compound.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in emulsion polymerization. They should be considered as a starting point and may require optimization based on the specific monomer and desired polymer characteristics.

Emulsion Polymerization of Styrene

This protocol describes the synthesis of polystyrene nanoparticles using this compound as the surfactant.

Materials:

-

Styrene (monomer), inhibitor removed

-

This compound (surfactant)

-

Potassium persulfate (initiator)

-

Sodium bicarbonate (buffer)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Dropping funnel

Procedure:

-

Preparation of Aqueous Phase: In the three-neck flask, dissolve this compound (e.g., 0.5-2.0 g) and sodium bicarbonate (e.g., 0.1 g) in deionized water (e.g., 100 mL).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 30 minutes to remove oxygen, and maintain a gentle nitrogen flow throughout the reaction.

-

Heating and Stirring: Heat the aqueous solution to the desired reaction temperature (e.g., 70-80 °C) with continuous stirring (e.g., 200-400 rpm).

-

Monomer Addition: Add the inhibitor-free styrene (e.g., 10 g) to the reaction flask. Allow the mixture to emulsify for 15-30 minutes.

-

Initiation: Dissolve the potassium persulfate initiator (e.g., 0.1-0.5 g) in a small amount of deionized water and add it to the flask to initiate the polymerization.

-

Polymerization: Maintain the reaction at the set temperature and stirring speed for a specified duration (e.g., 4-8 hours) to allow for high monomer conversion.

-

Cooling and Purification: After the reaction is complete, cool the latex to room temperature. The resulting polystyrene latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

Synthesis of Poly(methyl methacrylate) (PMMA) Nanoparticles for Drug Delivery

This protocol outlines the preparation of PMMA nanoparticles suitable for the encapsulation of hydrophobic drugs, using this compound.

Materials:

-

Methyl methacrylate (MMA) (monomer), inhibitor removed

-

This compound (surfactant)

-

Potassium persulfate (initiator)

-

Phosphate buffered saline (PBS) or other suitable buffer

-

Hydrophobic drug of interest

-

Deionized water

-

Nitrogen gas

Equipment:

-

Same as in Protocol 3.1

Procedure:

-

Drug Loading (Optional): If encapsulating a drug, dissolve the hydrophobic drug in the MMA monomer before starting the polymerization.

-

Aqueous Phase Preparation: In the reaction flask, dissolve this compound in the buffer solution. The concentration of the surfactant will influence the final particle size.

-

Emulsification: Add the MMA (with or without the dissolved drug) to the aqueous phase. Stir vigorously under a nitrogen atmosphere at the reaction temperature (e.g., 70 °C) to form a stable emulsion.

-

Initiation: Add the aqueous solution of potassium persulfate to start the polymerization.

-

Polymerization and Purification: Allow the reaction to proceed for several hours. After cooling, the drug-loaded PMMA nanoparticles can be purified by dialysis or centrifugation to remove free drug and other reactants.

Visualizations

Emulsion Polymerization Workflow

Caption: Workflow for emulsion polymerization.

Role of this compound

References

Application Notes and Protocols: The Role of Potassium Naphthalene-1-Sulphonate in Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of nanoparticles with controlled size, shape, and stability is paramount for their application in fields ranging from nanomedicine to catalysis. Capping or stabilizing agents are crucial in nanoparticle synthesis as they adsorb to the nanoparticle surface, preventing aggregation and controlling growth.[1] Potassium naphthalene-1-sulphonate, an anionic surfactant, possesses properties that make it a candidate for a stabilizing agent in the synthesis of metallic nanoparticles. Its amphiphilic structure, consisting of a hydrophobic naphthalene core and a hydrophilic sulfonate group, allows it to mediate the interface between the nanoparticle surface and the solvent.[2][3]

Similar compounds, such as sodium alkyl naphthalene sulfonates, are well-known for their excellent dispersing, wetting, and stabilizing properties in various industrial applications.[2][4] Polymeric forms, like sodium poly (naphthalene formaldehyde) sulfonate, have been shown to effectively stabilize iron oxide nanoparticles, reducing their average particle size and enhancing colloidal stability by increasing the negative surface charge.[5] This document provides a generalized protocol and application notes on the prospective role of this compound as a stabilizing agent in the synthesis of gold nanoparticles (AuNPs).

Mechanism of Stabilization

This compound is proposed to stabilize nanoparticles through a combination of electrostatic and steric repulsion. The stabilization mechanism likely involves the adsorption of the naphthalene-1-sulphonate anion onto the nanoparticle surface. The hydrophobic naphthalene moiety is expected to interact with the metallic surface of the nanoparticle, while the negatively charged hydrophilic sulfonate group extends into the aqueous medium.[2][6][7] This creates a negative surface charge on the nanoparticles, leading to electrostatic repulsion between them and preventing aggregation.

Caption: Proposed stabilization of a gold nanoparticle.

Quantitative Data Summary

The following table presents hypothetical data illustrating the expected effect of varying concentrations of this compound on the synthesis of gold nanoparticles. It is anticipated that an increasing concentration of the stabilizing agent will lead to a decrease in nanoparticle size and a more negative zeta potential, indicating enhanced stability.

| Concentration of this compound (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 0.1 | 45.2 ± 3.1 | 0.45 | -15.3 ± 1.2 |

| 0.5 | 28.7 ± 2.5 | 0.31 | -22.8 ± 1.5 |

| 1.0 | 15.4 ± 1.8 | 0.22 | -31.5 ± 1.8 |

| 2.0 | 12.1 ± 1.5 | 0.18 | -38.2 ± 2.1 |

| 5.0 | 11.8 ± 1.6 | 0.19 | -40.1 ± 2.3 |

Experimental Protocols

Generalized Protocol for the Synthesis of Gold Nanoparticles Stabilized with this compound

This protocol describes a typical synthesis of gold nanoparticles using sodium citrate as a reducing agent and this compound as a stabilizing agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

This compound

-

Deionized water

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of HAuCl₄ in deionized water.

-

Prepare a 1% (w/v) solution of sodium citrate in deionized water.

-

Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

-

-

Synthesis of Gold Nanoparticles:

-

To a 250 mL round-bottom flask, add 100 mL of the 1 mM HAuCl₄ solution.

-

Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 1 mM in ~104 mL, add 10.4 mL of the 10 mM stock solution).

-

Heat the solution to boiling with vigorous stirring.

-

To the boiling solution, rapidly add 4 mL of the 1% sodium citrate solution.

-

Observe the color change of the solution from pale yellow to deep red, indicating the formation of gold nanoparticles.

-

Continue boiling and stirring for 15 minutes.

-

Allow the solution to cool to room temperature while stirring.

-

-

Purification and Characterization:

-

The resulting gold nanoparticle solution can be purified by centrifugation to remove excess reagents.

-

Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy (to determine the surface plasmon resonance peak), dynamic light scattering (DLS) for size and polydispersity, and transmission electron microscopy (TEM) for morphology. The zeta potential should be measured to assess surface charge and stability.

-

Caption: Gold nanoparticle synthesis workflow.

While direct experimental protocols for the use of this compound in nanoparticle synthesis are not extensively reported in the literature, its properties as an anionic surfactant strongly suggest its utility as a stabilizing agent. The provided generalized protocol offers a starting point for researchers to explore its potential in controlling the size and stability of metallic nanoparticles. Further experimental work is necessary to fully elucidate its specific role and optimize its use in various nanoparticle synthesis systems.

References

- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Alkyl Naphthalene Sulfonate is used in industrial applications – GREEN AGROCHEM [greenagrochem.com]

- 3. Frontiers | Design and Characterization of Naphthalene Ionic Liquids [frontiersin.org]

- 4. alphachem.biz [alphachem.biz]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synergistic Mechanisms Between Nanoparticles and Surfactants: Insight Into NP–Surfactant Interactions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Potassium Naphthalene-1-sulphonate as a Fluorescent Probe for Protein Conformational Changes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium naphthalene-1-sulphonate, more commonly known in the scientific literature as 8-anilino-1-naphthalenesulfonic acid (ANS), is a versatile fluorescent probe extensively utilized for characterizing protein conformational changes.[1][2] Its utility stems from the sensitivity of its fluorescence properties to the polarity of its microenvironment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions of proteins, its fluorescence quantum yield dramatically increases, and the emission maximum undergoes a hypsochromic (blue) shift.[1][3][4] These changes in fluorescence serve as a powerful indicator of alterations in protein tertiary structure, making ANS an invaluable tool for studying protein folding, unfolding, aggregation, and the formation of molten globule intermediates.[2][4][5]

The binding of ANS to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions.[4][6][7] The negatively charged sulfonate group of ANS often interacts with positively charged amino acid residues on the protein surface, while the anilinonaphthalene moiety partitions into nonpolar, hydrophobic pockets.[1][6][7] Conformational changes that expose these hydrophobic sites to the solvent, such as during denaturation or ligand binding, lead to an increase in ANS binding and a corresponding enhancement in fluorescence.[3][8]

These application notes provide a comprehensive overview of the use of ANS as a fluorescent probe, including detailed experimental protocols and data presentation for researchers in basic science and drug development.

Principle of ANS as a Fluorescent Probe

The underlying principle of using ANS to monitor protein conformational changes is the significant change in its fluorescence characteristics upon moving from a polar (aqueous) to a nonpolar (hydrophobic pocket of a protein) environment.

-

In Aqueous Solution: ANS has a low fluorescence quantum yield and an emission maximum at approximately 540 nm.[2]

-

Bound to Protein: When ANS binds to exposed hydrophobic clusters on a protein, it experiences a less polar environment. This leads to:

This phenomenon allows for the real-time monitoring of processes that alter the surface hydrophobicity of a protein, including:

-

Protein folding and unfolding

-

Formation of molten globule intermediates

-

Ligand binding inducing conformational changes[3]

Key Applications

-

Monitoring Protein Denaturation and Unfolding: ANS is widely used to study the unfolding of proteins induced by denaturants (e.g., urea, guanidine hydrochloride), temperature, or pH changes.[2][10] An increase in ANS fluorescence indicates the exposure of hydrophobic regions as the protein loses its native structure.

-

Detection of Molten Globule State: The molten globule state is a partially folded intermediate that is more compact than the unfolded state but less ordered than the native state, and it characteristically exposes hydrophobic surfaces. ANS binds strongly to these intermediates, resulting in a significant fluorescence signal.[2][4]

-

Characterizing Ligand-Protein Interactions: If the binding of a ligand (e.g., a drug candidate) to a protein causes a conformational change that either exposes or sequesters hydrophobic patches, this can be detected by a change in ANS fluorescence.[3]

-

Studying Protein Aggregation: The aggregation of proteins, often a critical issue in drug formulation and neurodegenerative diseases, can be monitored using ANS. Aggregates frequently present exposed hydrophobic surfaces that bind ANS.[2][9]

Experimental Protocols

Protocol 1: Monitoring Protein Unfolding using ANS Fluorescence Spectroscopy

This protocol describes a general procedure for monitoring protein unfolding induced by a chemical denaturant.

Materials:

-

Protein of interest

-

ANS (8-Anilino-1-naphthalenesulfonic acid)

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

Denaturant (e.g., Urea or Guanidine Hydrochloride)

-

Spectrofluorometer

-

Quartz cuvettes (1-cm path length)

-

Micropipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the protein in the desired buffer. Determine the precise concentration using UV-Vis spectroscopy.

-

Prepare a stock solution of ANS (e.g., 1 mM) in a small amount of a suitable solvent like DMSO or buffer. Protect from light.

-

Prepare a high-concentration stock solution of the denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) in the buffer.

-

-

Sample Preparation:

-

Prepare a series of solutions with increasing concentrations of the denaturant.

-

To each solution, add the protein to a final concentration of approximately 0.1 mg/mL.[8]

-

Add ANS to each sample to a final concentration of 50 µM.[8] A typical molar ratio of ANS to protein is 50-100:1.

-

Incubate the samples in the dark for at least 5 minutes to allow for binding equilibrium to be reached.[8]

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to an excitation wavelength of 350-380 nm.[9]

-

Record the emission spectra from 400 nm to 600 nm.[8]

-

For each sample, record the fluorescence intensity at the emission maximum (typically around 475-485 nm).

-

Subtract the emission spectrum of a buffer blank containing only ANS from each protein sample spectrum.[8]

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration.

-

The resulting sigmoidal curve represents the unfolding transition of the protein. The midpoint of this transition corresponds to the denaturant concentration at which 50% of the protein is unfolded.

-

Caption: Workflow for analyzing protein unfolding using ANS.

Protocol 2: Determination of Dissociation Constant (Kd) for ANS-Protein Binding

This protocol allows for the quantification of the binding affinity between ANS and a protein.

Materials:

-

Same as Protocol 1, without the denaturant.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the protein at a known concentration.

-

Prepare a stock solution of ANS.

-

-

Titration:

-

Prepare a series of samples with a constant concentration of the protein (e.g., 2 µM).

-

Add increasing concentrations of ANS to these samples (e.g., from 0 to 100 µM).

-

Include a blank sample with only the highest concentration of ANS in buffer.

-

Incubate the samples in the dark for 5 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum for each sample as described in Protocol 1.

-

-

Data Analysis:

-

Subtract the fluorescence of the ANS blank from all measurements.

-

Plot the change in fluorescence intensity (ΔF) at the emission maximum as a function of the ANS concentration.

-

Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd). For the MurA enzyme, a Kd of 40.8 ± 3.3 μM was determined for its interaction with ANS.[3]

-

Caption: ANS binding to hydrophobic sites leads to fluorescence changes.

Data Presentation

Quantitative data from ANS fluorescence experiments should be presented clearly to allow for easy comparison and interpretation.

Table 1: Example Data for Urea-Induced Unfolding of Protein X

| Urea Concentration (M) | Fluorescence Intensity (a.u.) at 480 nm |

| 0 | 150 |

| 1 | 180 |

| 2 | 250 |

| 3 | 450 |

| 4 | 700 |

| 5 | 850 |

| 6 | 860 |

| 7 | 860 |

Table 2: Binding Parameters for ANS with Different Proteins

| Protein | Dissociation Constant (Kd) (µM) | Number of Binding Sites (n) | Reference |

| MurA | 40.8 ± 3.3 | Not specified | [3] |

| alpha-Crystallin | ~9 | 1 per 24 subunits | [11] |

| Chloroplast coupling factor 1 | 5-6 | 1 | [12] |

Considerations and Limitations

-

Inner Filter Effect: At high concentrations of protein or ANS, the excitation light may be absorbed, leading to a non-linear relationship between concentration and fluorescence. It is important to work within a concentration range where this effect is negligible.

-

ANS-Induced Conformational Changes: The binding of ANS itself can sometimes induce or stabilize certain protein conformations.[4][13] It is advisable to use the lowest concentration of ANS that gives a reliable signal and to corroborate findings with other biophysical techniques.

-

Light Scattering: Aggregated protein samples can cause light scattering, which may interfere with fluorescence measurements. Centrifuging samples before measurement can help to mitigate this.

-

Environmental Factors: ANS fluorescence can be sensitive to pH and temperature.[1][5] Ensure that these parameters are well-controlled throughout the experiment.

Applications in Drug Development

The use of ANS as a fluorescent probe is highly relevant in the field of drug discovery and development.[14][15][16]

-

High-Throughput Screening: ANS-based assays can be adapted for high-throughput screening of compound libraries to identify molecules that induce conformational changes in a target protein.

-

Mechanism of Action Studies: For a lead compound, ANS can help to elucidate its mechanism of action by revealing whether it binds to a site that alters the protein's conformation and exposure of hydrophobic surfaces.

-

Formulation and Stability Studies: The stability of a therapeutic protein in different formulations can be assessed by monitoring its unfolding profile with ANS under various stress conditions (e.g., thermal stress, agitation).[17]

Conclusion

This compound (ANS) is a powerful and accessible fluorescent probe for investigating protein conformational changes. Its sensitivity to the hydrophobicity of its environment provides valuable insights into protein structure, dynamics, and interactions. The protocols and data presentation guidelines provided in these application notes offer a solid foundation for researchers and drug development professionals to effectively utilize ANS in their studies. When used with an understanding of its principles and limitations, ANS can significantly contribute to our understanding of protein science and the development of new therapeutics.

References

- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nist.gov [nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Binding of 1-anilinonaphthalene-8-sulfonic acid to alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of conformational changes in chloroplast coupling factor 1 by 8-anilino-1-naphthalene-sulphonate fluorescence changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of protein synthesis in drug discovery and development [iptonline.com]

- 15. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: Potassium Naphthalene-1-Sulphonate as a Dispersant in Agrochemical Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium naphthalene-1-sulphonate as a dispersant in agrochemical formulations. This document includes detailed experimental protocols for evaluating its performance and visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is an anionic surfactant widely utilized as a dispersant in various agrochemical formulations, including wettable powders (WP), suspension concentrates (SC), and water-dispersible granules (WDG).[1][2] Its primary function is to facilitate the dispersion and stabilization of solid active ingredients in an aqueous medium, ensuring a uniform application and enhancing the bioavailability of the pesticide.[3][4] Naphthalene sulfonates are known for their excellent dispersing and wetting properties, as well as their stability in the presence of acids, alkalis, and hard water.[5]

Mechanism of Action

The efficacy of this compound as a dispersant is attributed to its amphiphilic molecular structure, which consists of a hydrophobic naphthalene group and a hydrophilic sulfonate group.[6] When introduced into an aqueous suspension, the dispersant molecules adsorb onto the surface of the hydrophobic active ingredient particles.

The mechanism involves two primary effects:

-

Electrostatic Stabilization: The hydrophilic sulfonate groups, bearing a negative charge, extend into the aqueous phase. This creates a negative charge on the surface of the particles, leading to electrostatic repulsion between them and preventing agglomeration.[6]

-

Steric Hindrance: The bulky naphthalene groups create a physical barrier around the particles, further preventing them from approaching each other and flocculating.[6]

This dual-action mechanism results in a stable, uniform dispersion of the active ingredient in the spray tank.

Performance Characteristics

| Performance Parameter | Expected Outcome with this compound |

| Suspensibility | High suspensibility, preventing the settling of active ingredient particles in the spray tank. |

| Particle Size Reduction | Aids in the milling process to achieve a fine and uniform particle size distribution of the active ingredient.[7] |

| Wetting Time | Reduces the wetting time of wettable powders and water-dispersible granules. |

| Foaming | Generally low to moderate foaming, which is desirable for ease of handling.[2] |

| Hard Water Stability | Maintains high performance in the presence of hard water ions (Ca²⁺, Mg²⁺).[2] |

| Crystal Growth Inhibition | Reduces the tendency of crystalline active ingredients to undergo crystal growth during storage, which can lead to formulation instability and nozzle blockage.[8] |

Experimental Protocols

The following protocols are based on internationally recognized methods, such as those from the Collaborative International Pesticides Analytical Council (CIPAC), for evaluating the performance of dispersants in agrochemical formulations.

Evaluation of Suspensibility (Adapted from CIPAC MT-184)

This method determines the ability of a formulation to remain in suspension.

Materials:

-

Agrochemical formulation (WP, WDG, or SC)

-

This compound

-

Standard hard water (e.g., CIPAC Standard Water D)

-

250 mL graduated cylinders with stoppers

-

Constant temperature water bath (30 ± 1 °C)

-

Pipette (25 mL)

-

Analytical balance

-

Apparatus for determining active ingredient concentration (e.g., HPLC, GC)

Procedure:

-

Prepare a suspension of the agrochemical formulation at the recommended concentration in standard hard water.

-

Transfer 250 mL of the suspension into a graduated cylinder.

-

Place the cylinder in the constant temperature water bath and allow it to stand undisturbed for 30 minutes.[9]

-

After 30 minutes, carefully withdraw a 25 mL aliquot from the top 9/10ths of the suspension using a pipette.[10]

-

Determine the concentration of the active ingredient in this aliquot.

-

Calculate the suspensibility as a percentage of the initial active ingredient concentration.

Wet Sieve Test (Adapted from CIPAC MT-185)

This test assesses the amount of insoluble material that could cause nozzle blockage.

Materials:

-

Agrochemical formulation

-

This compound

-

Standard hard water

-

A set of sieves with specified mesh sizes (e.g., 75 µm)

-

Beakers

-

Magnetic stirrer

-

Drying oven

-

Analytical balance

Procedure:

-

Prepare a suspension of the formulation in standard hard water at the recommended concentration.

-

Stir the suspension for a defined period (e.g., 2 minutes).

-

Pour the suspension through a pre-weighed sieve of a specified mesh size.

-

Rinse the beaker and the sieve with a gentle stream of water to ensure all particles have had a chance to pass through.

-

Dry the sieve with the retained material in an oven at a specified temperature until a constant weight is achieved.

-

Weigh the sieve and calculate the mass of the retained material.

-

Express the result as a percentage of the original sample weight.

Particle Size Analysis

This protocol determines the particle size distribution of the active ingredient in the formulation.

Materials:

-

Agrochemical formulation

-

This compound

-

Deionized water or an appropriate dispersant medium

-

Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Bettersizer)[11][12]

-

Ultrasonic bath/probe

Procedure:

-

Prepare a dilute suspension of the formulation in deionized water. The concentration should be optimized for the specific instrument being used.

-

If necessary, sonicate the suspension for a short period to break up any loose agglomerates.

-

Introduce the sample into the laser diffraction instrument.

-

Measure the particle size distribution. The instrument software will typically provide values for D10, D50 (median particle size), and D90.[11]

-

Repeat the measurement to ensure reproducibility.

Conclusion

This compound is a highly effective dispersant for use in a variety of agrochemical formulations. Its ability to provide both electrostatic and steric stabilization leads to robust formulations with excellent suspensibility and handling characteristics. The experimental protocols outlined in this document provide a framework for the systematic evaluation of its performance, enabling formulators to optimize their products for maximum efficacy and stability.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. lema.com.mx [lema.com.mx]

- 3. alphachem.biz [alphachem.biz]

- 4. lignincorp.com [lignincorp.com]

- 5. Naphthalene-based dispersing levelling agent dispersing agent NNO, MF [jufuchemtech.com]

- 6. lignincorp.com [lignincorp.com]

- 7. vanderbiltminerals.com [vanderbiltminerals.com]

- 8. Agro Chemicals,Adjuvants,Wetting Agents,Dispersants,emulsifiers,solvents [spectrumchemicals.net]

- 9. scribd.com [scribd.com]

- 10. MT 15 - Suspensibility of wettable powders in water [cipac.org]

- 11. bettersizeinstruments.com [bettersizeinstruments.com]

- 12. norlab.com [norlab.com]

Application Notes and Protocols: Preparation of a Standard Solution of Potassium Naphthalene-1-sulphonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a standard solution of potassium naphthalene-1-sulphonate. Standard solutions are critical for a variety of analytical techniques, ensuring accuracy and reproducibility in experimental results.

Quantitative Data Summary

A clear understanding of the quantitative parameters of this compound is essential for the accurate preparation of a standard solution. The table below summarizes the key data.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₇KO₃S | [1] |

| Molar Mass | 246.33 g/mol | [1] |

| Appearance | White to light brown powder | [2] |

| Solubility in Water | Highly soluble | [2] |

Experimental Protocol: Preparation of a 0.1 M Standard Solution

This protocol outlines the steps to prepare 100 mL of a 0.1 M standard solution of this compound.

Materials and Equipment:

-

This compound (solid)

-

Deionized or distilled water

-

Analytical balance

-

100 mL volumetric flask (Class A)

-

Beaker (50 mL or 100 mL)

-

Glass stirring rod

-

Spatula

-

Weighing paper or boat

-

Wash bottle with deionized or distilled water

-

Funnel

-

Pipette (optional, for final volume adjustment)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.1 L x 246.33 g/mol = 2.4633 g

-

-

-

Weigh the this compound:

-

Place a clean, dry weighing boat on the analytical balance and tare it.

-

Carefully weigh out approximately 2.4633 g of this compound into the weighing boat. Record the exact mass.

-

-

Dissolve the solid:

-

Transfer the solution to a volumetric flask:

-

Carefully pour the dissolved solution through a funnel into a 100 mL volumetric flask.

-

Rinse the beaker, stirring rod, and funnel several times with small amounts of deionized water, transferring the rinsings into the volumetric flask to ensure all the solute is transferred.[3]

-

-

Bring the solution to the final volume:

-

Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark. A pipette can be used for the final drops to avoid overshooting the mark.[3]

-

-

Homogenize the solution:

-

Stopper the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.[3]

-

-

Label the solution:

-

Label the flask with the name of the solution (this compound Standard Solution), the exact concentration (calculated using the actual mass weighed), the preparation date, and the name of the preparer.

-

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the standard solution.

References

Application Notes and Protocols for Potassium Naphthalene-1-Sulphonate as an Electrolyte Additive in Electrochemical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium naphthalene-1-sulphonate as an electrolyte additive in electrochemical research, particularly in the context of battery technology. The protocols detailed below are based on established electrochemical methodologies and findings from related naphthalene-based additives.

Introduction

This compound is a naphthalene-derivative salt that has been investigated as a functional additive in non-aqueous electrolytes for alkali-metal batteries. The rationale for its use lies in the electrochemical properties of the naphthalene moiety, which can participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. A well-formed SEI is crucial for preventing continuous electrolyte decomposition, suppressing dendrite growth, and ultimately enhancing the cycle life and safety of batteries. The sulfonate group improves the salt's solubility in polar organic solvents commonly used in battery electrolytes.

Mechanism of Action

The proposed mechanism for this compound as an electrolyte additive primarily involves its electrochemical reduction at the anode surface during the initial formation cycles. The naphthalene-1-sulphonate anion is reduced at a potential higher than the reduction potential of the bulk electrolyte solvents. This preferential reduction leads to the formation of a robust and stable SEI layer incorporating components derived from the additive.

The presence of potassium ions (K⁺) can also contribute to a more stable SEI. In lithium-ion batteries, for instance, K⁺ ions can form an electrostatic shield on the anode surface, which helps to mitigate the formation of lithium dendrites.

A simplified workflow for the proposed action of this compound is illustrated below.

Caption: Proposed mechanism of this compound.

Quantitative Data

Direct quantitative performance data for this compound is limited in publicly available literature. However, studies on analogous naphthalene-based additives, such as 1,8-naphthosultone, demonstrate the potential benefits of this class of compounds. The following table summarizes representative data from a study using 1,8-naphthosultone as an additive in a high-voltage Li-ion battery, which can be used as a benchmark for expected performance improvements.

| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Capacity Retention after 200 Cycles (%) | Average Coulombic Efficiency (%) |

| Baseline (1.0 M LiPF6 in EC/EMC) | 185.4 | 62% | 99.5% |

| Baseline + 0.05 M 1,8-Naphthosultone | 184.9 | 77% | 99.8% |

Note: Data is illustrative and based on a related compound (1,8-naphthosultone) to indicate potential performance enhancements.

Experimental Protocols

Preparation of Electrolyte with this compound Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of this compound. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade dimethyl carbonate (DMC)

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound (purity > 98%)

-

Anhydrous solvents for rinsing (e.g., diethyl carbonate)

-

Magnetic stirrer and stir bars

-

Precision balance (±0.1 mg)

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Preparation: Prepare the electrolyte solvent by mixing EC and DMC in a 1:1 (v/v) ratio. Stir the mixture for at least 4 hours to ensure homogeneity.

-